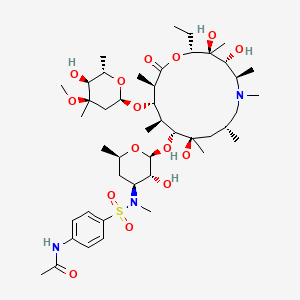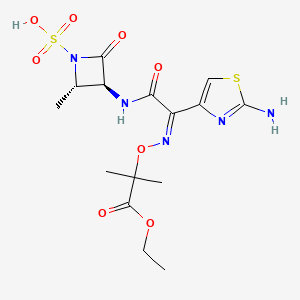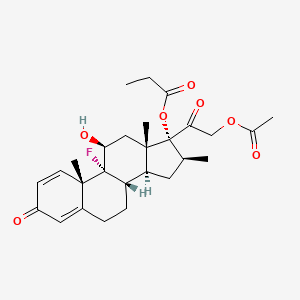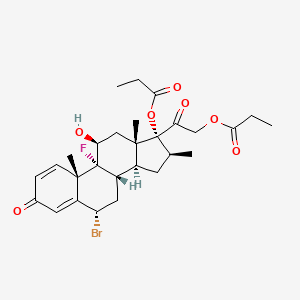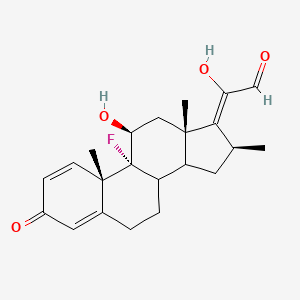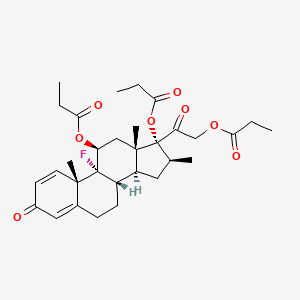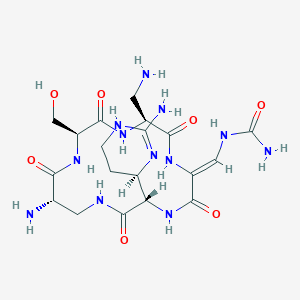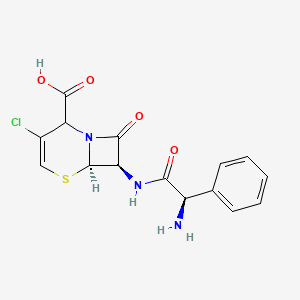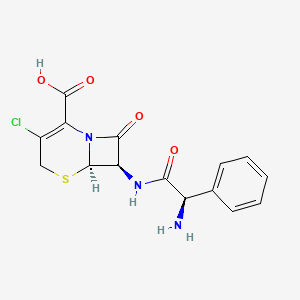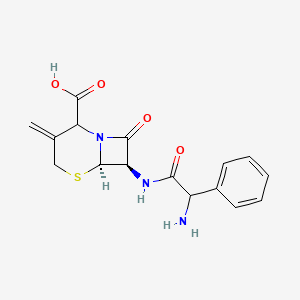
Ceftibuten Related Impurity 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Impurity Profiling and Quality Control
- In the realm of drug development, profiling impurities in active pharmaceutical ingredients (APIs) like Ceftibuten is crucial. A study on Cefteram pivoxil, a related cephalosporin antibiotic, employed Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) to identify impurities under various conditions, underscoring the importance of impurity profiling for drug quality control and stability (Yue et al., 2020).
Pharmacokinetics and Drug Stability
- The stability of Ceftibuten to various beta-lactamases has been studied, showing its resilience against hydrolysis by these enzymes, which is crucial for maintaining its effectiveness in treating infections (Perilli et al., 2001).
- Another study focused on the pharmacokinetic analysis of Ceftibuten in humans, investigating its absorption process and solubility properties, which are key to understanding its effectiveness as an antibiotic (Takayoshi et al., 1990).
In Vitro Antibacterial Activity
- Research has been conducted on Ceftibuten’s in vitro activity against various pathogens, including its effects on biofilm production and bacterial adherence, which are critical for assessing its therapeutic potential in treating respiratory and urinary tract infections (Maioli et al., 2007).
Respiratory Tract Penetration
- A pharmacokinetic study on the penetration of Ceftibuten into respiratory tissues and fluids highlighted its effectiveness in treating upper and lower respiratory tract infections, an important consideration for its clinical use (Krumpe et al., 1999).
Combination Therapy and Resistance
- The combination of Ceftibuten with other agents, such as SCH 29482, a penem antibiotic, was evaluated to determine their collective effectiveness against various pathogens, highlighting the importance of combination therapy in overcoming resistance (Chin et al., 1991).
Safety And Hazards
Ceftibuten, the parent compound, is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust and use only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
Número CAS |
1140311-29-0 |
|---|---|
Nombre del producto |
Ceftibuten Related Impurity 3 |
Fórmula molecular |
C18H18N2O6S |
Peso molecular |
390.42 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



